molecular formula C13H11N7 B11069074 4-(3,5-dimethyl-1H-pyrazol-1-yl)tetrazolo[1,5-a]quinoxaline CAS No. 62644-77-3

4-(3,5-dimethyl-1H-pyrazol-1-yl)tetrazolo[1,5-a]quinoxaline

Cat. No.: B11069074
CAS No.: 62644-77-3
M. Wt: 265.27 g/mol
InChI Key: WDWJAYZPMXLONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)tetrazolo[1,5-a]quinoxaline is a novel nitrogen-rich heterocyclic compound designed for advanced pharmacological and chemical research. It belongs to the tetrazolo[1,5-a]quinoxaline family, a scaffold known for its significant and diverse biological activities. The structural fusion of a 3,5-dimethylpyrazole moiety to the tetrazoloquinoxaline core is of particular interest for developing new therapeutic agents and functional materials. The primary research value of this compound lies in its potential as a dual-action agent in oncology and infectious disease studies. Tetrazolo[1,5-a]quinoxaline derivatives have demonstrated promising inhibitory effects against various human cancer cell lines, with some analogs exhibiting potency superior to reference drugs like doxorubicin while showing non-cytotoxicity to normal cells . Furthermore, this chemical class has shown high degrees of growth inhibition against Gram-positive and Gram-negative bacteria, positioning it as a candidate for antimicrobial development . From a synthetic chemistry perspective, this compound serves as a valuable building block. Tetrazolo[1,5-a]quinoxalines can undergo efficient copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions, enabling researchers to generate more complex molecular architectures, such as 1,2,3-triazoloquinoxalines, for creating diverse screening libraries . The specific presence of the 3,5-dimethylpyrazol-1-yl substituent at the 4-position may influence the compound's reactivity in such annulation and cycloaddition reactions, offering a pathway to novel heterocyclic systems with tunable properties. This product is intended For Research Use Only. It is strictly for laboratory applications and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

62644-77-3

Molecular Formula

C13H11N7

Molecular Weight

265.27 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)tetrazolo[1,5-a]quinoxaline

InChI

InChI=1S/C13H11N7/c1-8-7-9(2)19(16-8)12-13-15-17-18-20(13)11-6-4-3-5-10(11)14-12/h3-7H,1-2H3

InChI Key

WDWJAYZPMXLONE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3N4C2=NN=N4)C

Origin of Product

United States

Preparation Methods

Condensation with Oxalic Acid

Reacting o-phenylenediamine with oxalic acid in acidic conditions yields 2,3-dihydroxyquinoxaline (quinoxaline-2,3-diol). This intermediate is subsequently chlorinated using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form 2,3-dichloroquinoxaline . The chlorination step achieves near-quantitative conversion under reflux conditions (80–100°C, 4–6 hours).

Alternative Route via 2,3-Dichloroquinoxaline

Commercial availability of 2,3-dichloroquinoxaline allows direct utilization. This compound serves as a versatile precursor for further functionalization.

Formation of the Tetrazole Moiety

The tetrazole ring is introduced via azide cyclization. Two methods dominate:

Sodium Azide Substitution

Treatment of 2,3-dichloroquinoxaline with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C replaces one chlorine atom, forming 3-chlorotetrazolo[1,5-a]quinoxaline . Prolonged reaction times (12–24 hours) or excess NaN₃ may lead to bis-azide byproducts, requiring careful stoichiometric control.

Nitrosation of Hydrazine Intermediates

An alternative route involves hydrazine derivatives. Reacting 3-hydrazinoquinoxaline with sodium nitrite (NaNO₂) in acetic acid at 0–5°C induces cyclization, yielding the tetrazole ring. This method avoids hazardous azide handling but requires prior synthesis of the hydrazino intermediate.

Introduction of the 3,5-Dimethylpyrazole Group

The pyrazole moiety is introduced via nucleophilic substitution or cyclocondensation:

Nucleophilic Aromatic Substitution

3-Chlorotetrazolo[1,5-a]quinoxaline reacts with 3,5-dimethyl-1H-pyrazole in the presence of a base (e.g., K₂CO₃, NaH) in refluxing acetonitrile or DMF. The reaction proceeds via SNAr mechanism, with yields ranging from 60% to 75%.

Cyclocondensation with Hydrazine and Diketones

A one-pot synthesis involves reacting 3-hydrazinoquinoxaline with acetylacetone (2,4-pentanedione) in ethanol under acidic conditions (e.g., HCl, acetic acid). The pyrazole ring forms via cyclocondensation, followed by tetrazole formation using NaNO₂. Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 10–15 minutes at 120°C) while improving yields to 80–85%.

Optimization and Mechanistic Insights

Solvent and Catalyst Effects

  • DMF and DMSO enhance solubility of intermediates but may lead to side reactions at elevated temperatures.

  • Copper(I) catalysts (e.g., CuI) accelerate pyrazole coupling, reducing reaction time by 30–40%.

  • Microwave irradiation improves reaction efficiency, particularly for cyclocondensation steps.

Purification Strategies

  • Column chromatography (silica gel, eluent: hexane/ethyl acetate) isolates the target compound from bis-azide or dimeric byproducts.

  • Recrystallization from ethanol or acetonitrile yields high-purity crystals (>98% by HPLC).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Time (h)
Sodium Azide Substitution2,3-DichloroquinoxalineNaN₃, DMF65–7012–24
Nitrosation3-HydrazinoquinoxalineNaNO₂, AcOH55–606–8
Microwave-Assisted3-HydrazinoquinoxalineAcetylacetone, HCl, MW80–850.25–0.5

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 2.30 (s, 6H, CH₃), 6.75 (s, 1H, pyrazole-H), 7.45–8.20 (m, 4H, quinoxaline-H).

  • IR (KBr): 1595 cm⁻¹ (C=N), 2242 cm⁻¹ (N₃).

  • MS : m/z 265.27 [M⁺], base peak at m/z 160 (quinoxaline fragment) .

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound participates in CuAAC reactions to form 1,2,3-triazoloquinoxaline derivatives. The reaction’s outcome depends on substituents and alkyne concentration:

  • Electron-donating groups (e.g., methyl, methoxy) favor triazole formation (15 ) via cycloaddition .

  • Sterically bulky substituents (e.g., isopropyl) or electron-withdrawing groups (e.g., trifluoromethyl) promote competing denitrogenative annulation to imidazo[1,2-a]quinoxalines (16 ) .

Table 1: Product distribution in CuAAC reactions with hexyne

R (Substituent)Major ProductYield (%)Pathway Dominance Factor
MethylTriazole (15 )78Low steric hindrance
IsopropylImidazole (16 )65High steric demand
TrifluoromethylImidazole (16 )72Electron-withdrawing effect
MethoxyTriazole (15 )81Electron-donating effect

Mechanistically, the reaction proceeds via copper-mediated activation of the tetrazole, followed by alkyne insertion and cyclization . Denitrogenative pathways compete when steric or electronic factors destabilize the triazole intermediate .

Denitrogenative Annulation to Imidazoquinoxalines

Under low alkyne concentrations or specific substituent effects, tetrazoloquinoxalines undergo denitrogenation to form imidazo[1,2-a]quinoxalines:

  • Key intermediates : Azide tautomers (5′a , b ) form during reaction with cyclic amines (e.g., morpholine), enabling annulation .

  • Spectroscopic evidence : IR bands at 2241 cm⁻¹ (N₃ stretch) and NMR signals at δ 3.82–4.28 ppm (morpholine CH₂) confirm intermediate structures .

Example Reaction :
4-(3,5-Dimethyl-1H-pyrazol-1-yl)tetrazolo[1,5-a]quinoxaline → Imidazo[1,2-a]quinoxaline (16 )

  • Conditions: CuI, DMF, 60°C, 12 h .

  • Yield: 65–72% for electron-deficient substrates .

Functionalization via Hydrazide Intermediates

Reaction with hydrazine yields hydrazido derivatives, enabling further derivatization:

  • Intermediate : 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanoic acid hydrazide (9 ) .

  • Spectral data : ¹H NMR (DMSO-d₆): δ 9.00 (NH), 7.47–8.04 (ArH), 3.47 (SCH₂) .

Biological Activity Correlation

While not a direct reaction, structural modifications via these pathways enhance pharmacological properties:

  • Anticancer activity : Triazoloquinoxalines show IC₅₀ values < 10 μM against HeLa and MCF-7 cell lines, outperforming doxorubicin .

  • Antimicrobial effects : MIC values of 2–8 μg/mL against S. aureus and E. coli are attributed to increased membrane interaction .

This compound’s reactivity underscores its versatility in medicinal chemistry and materials science. Controlled conditions and substituent engineering enable selective access to triazolo- or imidazoquinoxalines, with applications spanning drug discovery to optoelectronics .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of tetrazolo[1,5-a]quinoxaline exhibit significant inhibitory effects against various tumor cell lines. In particular, these compounds have shown better efficacy than the standard chemotherapeutic agent doxorubicin, with IC50 values exceeding 100 μg/mL in non-cytotoxic assays against normal cells .

Table 1: Anticancer Activity of Tetrazolo[1,5-a]quinoxaline Derivatives

CompoundCell Line TestedIC50 (μg/mL)Reference
Compound AHeLa (Cervical)<50
Compound BMCF-7 (Breast)<30
Compound CA549 (Lung)<45

Antimicrobial Activity

In addition to its anticancer properties, 4-(3,5-dimethyl-1H-pyrazol-1-yl)tetrazolo[1,5-a]quinoxaline has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's dual action makes it a promising candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus20
Escherichia coli18
Bacillus subtilis22

Case Study 1: Antitumor Efficacy

A study published in Frontiers in Chemistry evaluated the antitumor efficacy of various quinoxaline derivatives, including tetrazolo[1,5-a]quinoxaline compounds. The results showed that these derivatives not only inhibited tumor growth effectively but also exhibited low toxicity to normal cells, indicating a favorable therapeutic index for potential clinical applications .

Case Study 2: Antimicrobial Action

In another investigation focusing on antimicrobial properties, researchers synthesized a series of tetrazoloquinoxaline derivatives and tested their activity against multiple bacterial strains. The findings indicated that certain derivatives had enhanced activity compared to existing antibiotics, suggesting their potential role in treating resistant bacterial infections .

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)tetrazolo[1,5-a]quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Core Modifications: Substituent Diversity

  • 6-Methyltetrazolo[1,5-a]quinoxaline (Eli Lilly): This analog replaces the pyrazole group with a methyl substituent at position 5. Its synthesis via sodium azide and HCl in ethanol yields 91% crystalline product (m.p. 160–162°C), demonstrating high efficiency . The simplicity of the methyl group may enhance stability but reduces opportunities for hydrogen bonding compared to bulkier substituents.
  • 2-(Tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione-1,2,3-triazoles (IVa–n): These derivatives feature a pyrazolidine-dione-triazole system at position 4. Synthesized via Cu(I)-catalyzed 1,3-dipolar cycloaddition, they exhibit moderate to good yields (50–75%) . The extended conjugation and polar functional groups may improve binding to biological targets like EGFR, as suggested by molecular docking studies .
  • Thiazolidinone-Substituted Tetrazoloquinolines: Although based on a quinoline core (vs. quinoxaline), these compounds share structural motifs, such as thiazolidinone and tetrazole rings. Substitutions with dichlorophenyl or hydroxyphenyl groups correlate with reported analgesic activity, highlighting the role of electronegative substituents in bioactivity .

Key Research Findings and Implications

  • Synthetic Efficiency : The Lilly compound’s high yield (91%) underscores the advantage of SNAr reactions for simple analogs, whereas the target compound’s pyrazole group may require more complex coupling steps .
  • Diversity-Oriented Synthesis: The Ugi-tetrazole route enables rapid generation of fused tetrazoloquinoxalines with three to five diversity points, advantageous for drug discovery .
  • Bioactivity Trends : Bulky substituents (e.g., pyrazole, triazole) may enhance target selectivity but reduce solubility, whereas methyl groups improve crystallinity .

Biological Activity

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)tetrazolo[1,5-a]quinoxaline is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Information

  • IUPAC Name: this compound
  • Chemical Formula: C13H11N7
  • Molecular Weight: 253.27 g/mol
  • CAS Number: 1509786
  • PubChem CID: 1509786

Structural Features

The compound features a pyrazole moiety linked to a tetrazoloquinoxaline structure, which contributes to its unique pharmacological properties. The presence of multiple nitrogen atoms in its structure enhances its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of tetrazoloquinoxaline compounds exhibit significant anticancer activity . For instance, studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Caspase Activation: Compounds similar to this compound have been observed to activate caspases, leading to programmed cell death .
  • Reactive Oxygen Species (ROS) Generation: Increased ROS production has been linked to the cytotoxic effects of these compounds on cancer cells .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Key Kinases: Similar compounds have been shown to inhibit serine/threonine-protein kinases such as AKT and mTOR, which are critical in cancer cell survival and proliferation .
  • Gene Expression Modulation: Treatment with these compounds has resulted in the upregulation of genes associated with apoptosis and stress responses, including BCL10 and GADD45A .

Study 1: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of various tetrazoloquinoxaline derivatives on different cancer cell lines. The results indicated that:

CompoundIC50 (µM)Cell LineMechanism of Action
MM13410PC-3 (Prostate)ROS generation and caspase activation
MM13715BxPC-3 (Pancreatic)AKT inhibition and apoptosis induction
MM13912HeLa (Cervical)Modulation of gene expression

These findings suggest that the compound exhibits potent anticancer properties across multiple cell lines.

Study 2: In Vivo Efficacy

In vivo studies using xenograft models demonstrated that treatment with tetrazoloquinoxaline derivatives led to significant tumor regression compared to control groups. The reduction in tumor volume was associated with increased apoptosis as evidenced by histological analysis .

Q & A

Q. What are the optimized synthetic routes for 4-(3,5-dimethyl-1H-pyrazol-1-yl)tetrazolo[1,5-a]quinoxaline?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Preparation of the tetrazolo[1,5-a]quinoxaline core via cyclization of o-phenylenediamine with 2-chloropropanoyl chloride or sodium 2-oxoacid salts under reflux conditions (yields: 48–70%) .
  • Step 2: Functionalization of the core structure. For example, 4-chlorotetrazolo[1,5-a]quinoxaline reacts with 3,5-dimethylpyrazole derivatives via nucleophilic aromatic substitution (SNAr) in the presence of Cs₂CO₃ or Pd/Cu catalysts .
  • Microwave-assisted synthesis improves reaction efficiency (e.g., 85% yield in 30 minutes vs. 6 hours for conventional heating) .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns. For example, aromatic protons appear at δ 7.77–8.29 ppm, and pyrazole methyl groups at δ 2.10–2.87 ppm .
  • HRMS: Exact mass analysis (e.g., C₁₅H₁₇N₅: calc. 267.1478, found 267.1479) validates molecular composition .
  • X-ray Crystallography: SHELX software refines crystal structures, resolving ambiguities in tautomeric forms (e.g., tetrazole vs. azide equilibrium) .

Advanced Research Questions

Q. How do substituents influence the azido-tetrazole equilibrium in related compounds, and what are the implications for drug design?

Methodological Answer:

  • Equilibrium Studies: Electron-withdrawing substituents stabilize the tetrazole form, while bulky groups favor the azide tautomer. This impacts reactivity in CuAAC reactions .
  • Drug Design Relevance: Stabilized tetrazolo forms enhance binding to targets like lanosterol 14α-demethylase (PDB: 3LD6), as shown via molecular docking .
  • Experimental Validation: UV/Vis spectroscopy and ¹⁵N NMR track equilibrium shifts under varying pH and solvent conditions .

Q. What strategies resolve low yields in copper-catalyzed derivatization reactions?

Methodological Answer:

  • Catalyst Optimization: Using Cu(I)/sodium ascorbate systems instead of Cu(II) improves click chemistry yields (e.g., from 17% to 73%) .
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance solubility of aryl azides in CuAAC reactions .
  • Additives: Catalytic Pd(PPh₃)₄ reduces side reactions in Sonogashira couplings .

Case Study:
A reaction between 4-chlorotetrazoloquinoxaline and trimethylsilylacetylene yielded 17% product with CuI/Pd(PPh₃)₂Cl₂. Switching to CuSO₄/sodium ascorbate in DMF increased the yield to 63% .

Q. How can molecular docking guide the design of tetrazoloquinoxaline-based kinase inhibitors?

Methodological Answer:

  • Target Selection: Prioritize kinases with ATP-binding pockets (e.g., PIM-1, SK2) due to structural compatibility with the tetrazoloquinoxaline core .
  • Docking Workflow:
    • Prepare ligand (tetrazoloquinoxaline derivative) and receptor (kinase PDB: e.g., 2BZI) using AutoDock Vina.
    • Validate docking poses with MD simulations (AMBER) to assess binding stability .
  • Experimental Correlation: Compounds showing ΔG < −8 kcal/mol in docking demonstrate IC₅₀ < 10 µM in enzymatic assays .

Q. What analytical techniques resolve contradictions in reported biological activities?

Methodological Answer:

  • Meta-Analysis: Cross-reference bioactivity data (e.g., antitumor vs. antimicrobial) with structural databases (ChEMBL) to identify substituent-activity trends .
  • Dose-Response Validation: Re-test disputed compounds under standardized conditions (e.g., MIC assays for antimicrobial activity) .
  • Off-Target Screening: Use kinome-wide profiling to differentiate selective kinase inhibitors from promiscuous binders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.